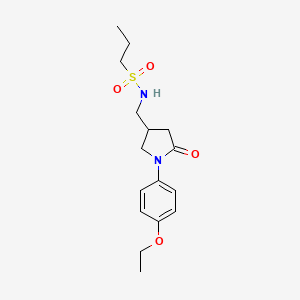
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a complex organic compound notable for its distinct functional groups. It features an ethoxyphenyl ring and a pyrrolidinone ring. The compound’s structure allows for a range of chemical reactions and applications, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Start with the preparation of the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl intermediate by reacting 4-ethoxybenzaldehyde with 2-pyrrolidone under acidic conditions.
Next, perform a nucleophilic substitution with propane-1-sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods:
Industrial methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems and temperatures are meticulously controlled to enhance the synthesis's efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation
The ethoxy group can undergo oxidation, potentially forming aldehyde or carboxylic acid derivatives.
Reduction
The keto group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution
Halogenation or sulfonation of the aromatic ring is possible, leading to derivatives with varied functional properties.
Common Reagents and Conditions:
Oxidation: Use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in a suitable solvent.
Substitution: Electrophilic halogenation with halogens in the presence of a Lewis acid.
Major Products Formed:
Aldehyde or carboxylic acid derivatives from oxidation.
Hydroxyl derivatives from reduction.
Halogenated or sulfonated aromatic compounds from substitution reactions.
Scientific Research Applications
N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide finds applications across several disciplines:
Chemistry
Used as a reagent or intermediate in organic synthesis.
Biology
Investigated for its potential as a biochemical probe or inhibitor.
Medicine
Studied for its pharmacological properties, possibly as an analgesic or anti-inflammatory agent.
Industry
Potential use in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide exerts its effects is related to its interaction with specific molecular targets. The compound likely inhibits enzymes or receptors involved in particular biological pathways. Its molecular structure suggests potential binding to active sites, altering biochemical activities and leading to observed effects.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide stands out due to the presence of the pyrrolidinone ring and the ethoxyphenyl group. These structural features provide unique reactivity and biological activity profiles.
Similar Compounds:
N-((1-phenyl-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-9-23(20,21)17-11-13-10-16(19)18(12-13)14-5-7-15(8-6-14)22-4-2/h5-8,13,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWFXHLBUIGDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














